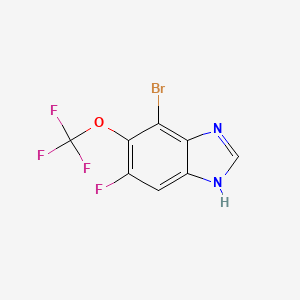
4,4-difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring and a difluorinated cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorinated Group: The difluorinated cyclohexyl group can be introduced via nucleophilic substitution reactions using fluorinating agents.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the octahydro-1H-isoindole core.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 4,4-difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the catalytic domain of the enzyme, preventing its activity and thereby interfering with DNA repair processes in cancer cells . This selective inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Difluorocyclohexylpiperidin-4-yl-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide: Another compound with a similar core structure but different functional groups.
Uniqueness
4,4-Difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole is unique due to its specific combination of a difluorinated cyclohexyl group and a piperidine ring, which imparts distinct chemical and biological properties. Its selective inhibition of PARP-1, without affecting other isoforms like PARP-2, highlights its potential as a targeted therapeutic agent .
Eigenschaften
Molekularformel |
C13H22F2N2 |
|---|---|
Molekulargewicht |
244.32 g/mol |
IUPAC-Name |
7,7-difluoro-2-piperidin-4-yl-3,3a,4,5,6,7a-hexahydro-1H-isoindole |
InChI |
InChI=1S/C13H22F2N2/c14-13(15)5-1-2-10-8-17(9-12(10)13)11-3-6-16-7-4-11/h10-12,16H,1-9H2 |
InChI-Schlüssel |
SMLZHNROBGCDGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CN(CC2C(C1)(F)F)C3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


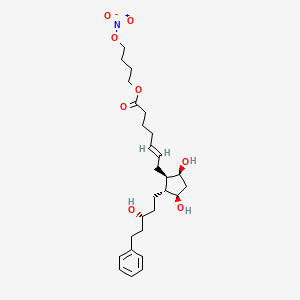
![(4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13427734.png)
![4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B13427739.png)
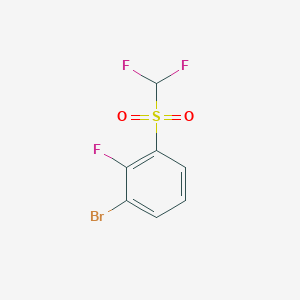
![Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester](/img/structure/B13427741.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13427745.png)
![(Z)-N'-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide](/img/structure/B13427747.png)
![[1-(Cyclopropylmethyl)cyclopropyl]methanol](/img/structure/B13427748.png)
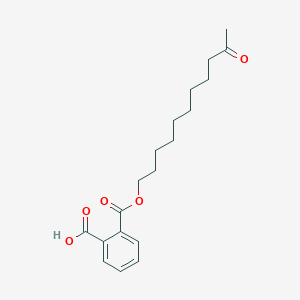

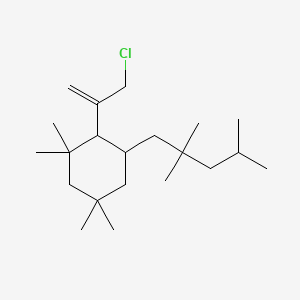
![(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide](/img/structure/B13427759.png)
